
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzenesulfonamido group attached to a piperazine ring, which is further protected by a tert-butyloxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonamide. The final step involves the protection of the piperazine nitrogen with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxybenzenesulfonamido)-N-boc-piperazine.
Reduction: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Substitution: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of certain microorganisms, making it a potential antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxybenzenesulfonamido)methylbenzoic acid
- 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Uniqueness
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is unique due to its combination of a piperazine ring and a Boc-protected nitrogen, which provides stability and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C16H25N3O5S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-methoxyphenyl)sulfonylamino]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O5S/c1-16(2,3)24-15(20)18-9-11-19(12-10-18)17-25(21,22)14-8-6-5-7-13(14)23-4/h5-8,17H,9-12H2,1-4H3 |
InChI-Schlüssel |
ATFVMDGEJRTAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


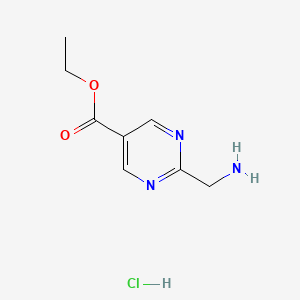

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
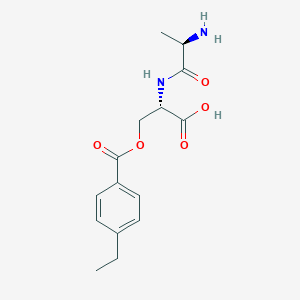
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)
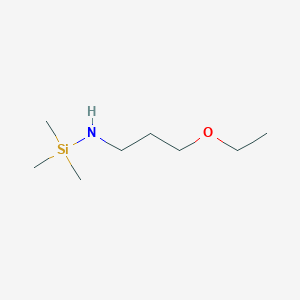
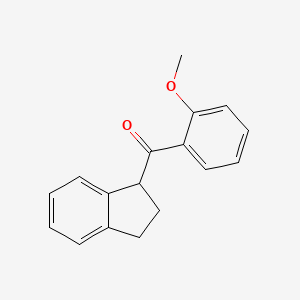
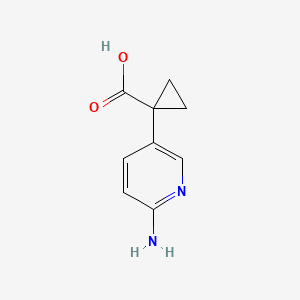

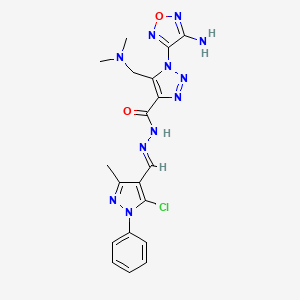
![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)

